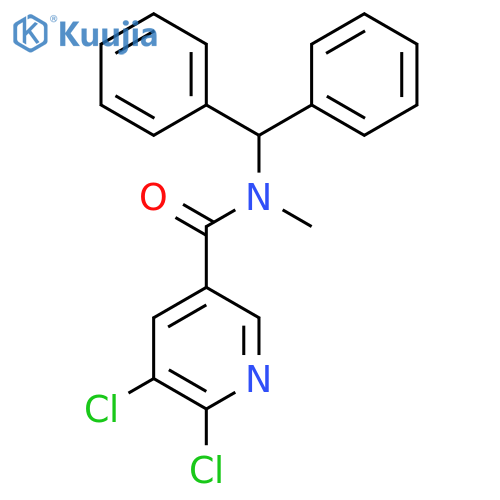

Cas no 924397-58-0 (5,6-dichloro-N-(diphenylmethyl)-N-methylpyridine-3-carboxamide)

5,6-dichloro-N-(diphenylmethyl)-N-methylpyridine-3-carboxamide 化学的及び物理的性質

名前と識別子

-

- 5,6-dichloro-N-(diphenylmethyl)-N-methylpyridine-3-carboxamide

- Z29317306

- 924397-58-0

- AKOS034081867

- EN300-26581264

-

- インチ: 1S/C20H16Cl2N2O/c1-24(20(25)16-12-17(21)19(22)23-13-16)18(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-13,18H,1H3

- InChIKey: JHJIGBXQKZNYRG-UHFFFAOYSA-N

- ほほえんだ: ClC1=C(N=CC(=C1)C(N(C)C(C1C=CC=CC=1)C1C=CC=CC=1)=O)Cl

計算された属性

- せいみつぶんしりょう: 370.0639685g/mol

- どういたいしつりょう: 370.0639685g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 25

- 回転可能化学結合数: 4

- 複雑さ: 417

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 5.1

- トポロジー分子極性表面積: 33.2Ų

5,6-dichloro-N-(diphenylmethyl)-N-methylpyridine-3-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26581264-0.05g |

5,6-dichloro-N-(diphenylmethyl)-N-methylpyridine-3-carboxamide |

924397-58-0 | 95.0% | 0.05g |

$212.0 | 2025-03-20 |

5,6-dichloro-N-(diphenylmethyl)-N-methylpyridine-3-carboxamide 関連文献

-

Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098

-

Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117

-

Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345

-

Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588

-

Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535

-

Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421

-

Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796

-

Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031

-

Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567

5,6-dichloro-N-(diphenylmethyl)-N-methylpyridine-3-carboxamideに関する追加情報

Introduction to 5,6-dichloro-N-(diphenylmethyl)-N-methylpyridine-3-carboxamide (CAS No. 924397-58-0)

5,6-dichloro-N-(diphenylmethyl)-N-methylpyridine-3-carboxamide, with the CAS number 924397-58-0, is a synthetic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyridine carboxamides and is characterized by its unique structural features, including dichloro substitution on the pyridine ring and a diphenylmethyl group attached to the amide nitrogen. These structural elements contribute to its potential biological activities and make it a valuable candidate for various applications in drug discovery and development.

The chemical structure of 5,6-dichloro-N-(diphenylmethyl)-N-methylpyridine-3-carboxamide is represented by the formula C19H17Cl2N2O. The presence of the dichloro substituents on the pyridine ring can influence the compound's electronic properties, while the diphenylmethyl group adds steric bulk and hydrophobicity. These characteristics can affect the compound's solubility, stability, and interactions with biological targets, making it a promising candidate for further investigation.

In recent years, 5,6-dichloro-N-(diphenylmethyl)-N-methylpyridine-3-carboxamide has been studied for its potential therapeutic applications. One area of interest is its activity as an inhibitor of specific enzymes involved in various disease pathways. For instance, research has shown that this compound can inhibit certain kinases, which are key enzymes in signal transduction pathways that are often dysregulated in cancer and other diseases. By targeting these kinases, 5,6-dichloro-N-(diphenylmethyl)-N-methylpyridine-3-carboxamide may offer a novel approach to treating these conditions.

Beyond its potential as an enzyme inhibitor, 5,6-dichloro-N-(diphenylmethyl)-N-methylpyridine-3-carboxamide has also been explored for its anti-inflammatory properties. Inflammation is a common feature of many chronic diseases, including autoimmune disorders and neurodegenerative conditions. Studies have demonstrated that this compound can modulate inflammatory responses by interfering with key signaling pathways involved in the production of pro-inflammatory cytokines. This makes it a potential candidate for developing new anti-inflammatory drugs.

The pharmacokinetic properties of 5,6-dichloro-N-(diphenylmethyl)-N-methylpyridine-3-carboxamide have also been investigated to assess its suitability as a therapeutic agent. Preliminary studies have shown that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. These properties are crucial for ensuring that the compound can effectively reach its target site in the body and exert its intended biological effects without causing significant toxicity.

In addition to its therapeutic potential, 5,6-dichloro-N-(diphenylmethyl)-N-methylpyridine-3-carboxamide has been studied for its use in chemical biology research. The compound's ability to selectively modulate specific biological targets makes it a valuable tool for understanding complex biological processes at the molecular level. For example, it can be used to probe the function of specific enzymes or signaling pathways in cell culture or animal models.

The synthesis of 5,6-dichloro-N-(diphenylmethyl)-N-methylpyridine-3-carboxamide has been optimized to improve yield and purity. Various synthetic routes have been developed, each with its own advantages and limitations. One common approach involves the reaction of 5,6-dichloropyridine-3-carboxylic acid with diphenylmethanamine in the presence of a coupling reagent such as HATU or EDC·HCl. The resulting amide is then methylated using an appropriate methylating agent like iodomethane or dimethyl sulfate. These synthetic methods provide a robust foundation for large-scale production and further development of this compound.

To ensure the safety and efficacy of 5,6-dichloro-N-(diphenylmethyl)-N-methylpyridine-3-carboxamide, extensive preclinical testing has been conducted. In vitro assays have demonstrated its potent activity against specific targets at low micromolar concentrations. In vivo studies using animal models have also shown promising results, with the compound exhibiting significant therapeutic effects without causing severe side effects. These findings support the continued development of this compound as a potential drug candidate.

In conclusion, 5,6-dichloro-N-(diphenylmethyl)-N-methylpyridine-3-carboxamide (CAS No. 924397-58-0) is a versatile compound with a range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for further investigation and development as a therapeutic agent or research tool. Ongoing studies are expected to provide deeper insights into its mechanisms of action and clinical potential.

924397-58-0 (5,6-dichloro-N-(diphenylmethyl)-N-methylpyridine-3-carboxamide) 関連製品

- 1375242-13-9(2-chloro-N-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)pyridine-4-carboxamide)

- 17225-70-6(2-{methyl2-(methylamino)ethylamino}ethan-1-ol)

- 2171730-01-9(1-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylacetyl}piperidine-2-carboxylic acid)

- 2224257-09-2(N-[3-[Methyl(prop-2-ynyl)amino]propyl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxamide)

- 1339148-07-0(2,2-dimethyl-3-(oxolan-2-yl)propanoic acid)

- 1008435-52-6([(butan-2-yl)carbamoyl]methyl quinoline-2-carboxylate)

- 2137530-60-8([1-Amino-4,4-dimethyl-3-(methylsulfanyl)cyclohexyl]methanol)

- 81025-84-5(2-oxa-5-azabicyclo2.2.1heptan-3-one hydrochloride)

- 2757871-83-1(Tert-butyl 2-amino-4-[4-(2-methoxyethyl)piperazin-1-yl]butanoate)

- 19606-98-5(N,N,N'-Triphenyl-1,4-phenylenediamine)